(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid
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Overview
Description
®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a dimethoxyphenyl group, and a keto group, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,4-dimethoxybenzaldehyde and amino acids. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and dimethoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted phenyl compounds, and various oxo derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine
In medicine, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is explored for its therapeutic potential. It is investigated for its role in treating various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid: shares similarities with compounds such as 2,4-dimethoxyphenylacetic acid and 2,4-dimethoxyphenylboronic acid.
2,4-Dimethoxyphenylacetic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.
2,4-Dimethoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
The uniqueness of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid lies in its chiral nature and the presence of both amino and keto functional groups
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
(4R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
QFODAZFJAIMDSD-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)[C@@H](CCC(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC |
Origin of Product |
United States |
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